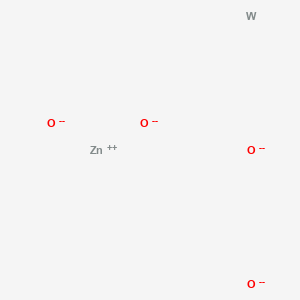

Tungsten zinc tetraoxide

Description

Properties

IUPAC Name |

zinc;oxygen(2-);tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4O.W.Zn/q4*-2;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKCQWHBCHMDFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[Zn+2].[W] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4WZn-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401014402 | |

| Record name | Tungsten zinc oxide (WZnO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13597-56-3 | |

| Record name | Tungsten zinc oxide (WZnO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013597563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungsten zinc oxide (WZnO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tungsten zinc oxide (WZnO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401014402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tungsten zinc tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis Methodologies and Nanostructure Engineering of Znwo4

Solution-Based Synthesis Techniques for ZnWO4 Nanostructures

Solution-based synthesis techniques are paramount in the fabrication of zinc tungstate (B81510) (ZnWO4) nanostructures, offering remarkable control over particle size, morphology, and crystallinity. These methods, which include hydrothermal, solvothermal, co-precipitation, and sol-gel approaches, are widely utilized due to their relative simplicity, cost-effectiveness, and versatility in producing a diverse range of nanoscale architectures. nih.gov The precise manipulation of reaction parameters within these techniques allows for the targeted engineering of ZnWO4 nanomaterials with tailored properties for various applications.

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are powerful and versatile techniques for the synthesis of crystalline ZnWO4 nanostructures. These processes involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures within a sealed vessel, such as an autoclave. matec-conferences.orgresearchgate.net The self-generated pressure facilitates the dissolution of reactants and the subsequent crystallization of the desired product. These methods are particularly effective for controlling the morphology and crystal growth of ZnWO4 by systematically varying experimental parameters. nih.govacs.org

Reaction temperature and duration are critical parameters in the hydrothermal synthesis of ZnWO4, significantly impacting the crystallinity, morphology, and size of the resulting nanostructures. nih.govacs.org Generally, an increase in both temperature and time leads to enhanced crystallinity of the ZnWO4 particles. nih.gov For instance, studies have shown that increasing the hydrothermal temperature and extending the reaction time promotes the growth of more well-defined and crystalline structures. nih.govfigshare.com

The morphology of ZnWO4 can be steered from nanoparticles to nanorods by carefully controlling these parameters. At lower temperatures (e.g., 120-140 °C), the formation of nanorods is often favored, while higher temperatures (e.g., above 160 °C) tend to produce nanoparticles. nih.govacs.orgfigshare.com Similarly, the duration of the hydrothermal treatment influences the evolution of the nanostructures; for example, nanorods have been observed to transform from tubular to needle-like structures as the treatment time is extended. researchgate.net The appropriate combination of temperature and time is crucial for achieving specific morphologies, with one study identifying 200 °C and 24 hours as optimal conditions for synthesizing ZnWO4 nanorods at a pH of 8. rsc.org Microwave-assisted hydrothermal methods can significantly shorten the synthesis time while still achieving high crystallinity at relatively low temperatures, such as 140 °C. cdmf.org.br

Table 1: Effect of Temperature and Time on ZnWO4 Morphology in Hydrothermal Synthesis

| Temperature (°C) | Time (h) | Resulting Morphology | Reference |

| 120-140 | Not Specified | Nanorods | nih.govfigshare.com |

| >160 | Not Specified | Nanoparticles | nih.govfigshare.com |

| 180 | 8 | Star anise, peony, desert rose-like microstructures | researchgate.net |

| 180 | 12 | Bundle-like nanorods | researchgate.net |

| 200 | 24 | Nanorods | rsc.org |

| 140 | 0-2 | Nanoparticles | cdmf.org.br |

The choice of solvent and the introduction of additives such as surfactants or capping agents play a pivotal role in directing the morphology of ZnWO4 nanostructures during hydrothermal and solvothermal synthesis. The solvent medium can influence the solubility and diffusion rates of precursors, thereby affecting nucleation and growth kinetics. For example, a mixture of water and ethylene (B1197577) glycol has been used in a simple solvo-hydrothermal technique to produce single-phase ZnWO4 particles without the need for a surfactant. researchgate.netscielo.brscielo.br

Additives are frequently employed to control the size and shape of the resulting nanocrystals. Surfactants like polyethylene (B3416737) glycol (PEG) can influence the formation of different morphologies. scientific.net For instance, the use of PEG has been shown to facilitate the creation of well-dispersed spherical nanoparticles. nih.gov Similarly, sodium dodecyl sulfate (B86663) (SDS) has been utilized as a template to synthesize bundle-like ZnWO4 nanorods. researchgate.net These additives typically adsorb onto specific crystal faces, modifying their surface energies and promoting or inhibiting growth in certain directions, thus enabling precise morphological control.

The final morphology of ZnWO4 nanostructures synthesized via hydrothermal methods can be dictated by either kinetic or thermodynamic control, which is heavily influenced by the reaction temperature. nih.govacs.orgfigshare.com

Under thermodynamic control , typically observed at lower temperatures (e.g., 120–140 °C), the system has sufficient time to reach its most stable state, resulting in the formation of energetically favorable, well-defined anisotropic structures. nih.govfigshare.comresearchgate.net In this regime, ZnWO4 nanorods with a high degree of preferential orientation, such as along the tandfonline.com direction, are often formed. nih.govacs.orgfigshare.com This process allows for the growth of larger, more ordered crystals.

Conversely, at higher temperatures (e.g., above 160 °C), the reaction is under kinetic control . nih.govacs.orgfigshare.com The increased reaction rate leads to rapid nucleation and growth, preventing the system from reaching thermodynamic equilibrium. This results in the formation of products that are formed fastest, which are often isotropic nanoparticles rather than elongated nanorods. nih.govfigshare.comresearchgate.net Therefore, by tuning the reaction temperature, one can selectively favor either the thermodynamically or kinetically controlled product, providing a powerful tool for morphology engineering. acs.orgfigshare.com

Co-precipitation and Sol-Gel Methods for ZnWO4 Material Development

Co-precipitation and sol-gel methods are effective, low-cost, and straightforward techniques for the synthesis of ZnWO4 materials. nih.govresearchgate.net The co-precipitation method involves the simultaneous precipitation of zinc and tungstate ions from a solution to form an insoluble precursor, which is often followed by a calcination step to obtain the crystalline ZnWO4. nih.govjocpr.com This technique allows for controlled nucleation and particle growth, facilitating the production of monodispersed nanoparticles. nih.gov

The sol-gel method involves the transition of a solution (sol) into a solid-like network (gel). researchgate.net For ZnWO4 synthesis, precursors like zinc acetate (B1210297) and ammonium (B1175870) paratungstate are dissolved in a suitable solvent, often with the aid of complexing agents, to form a stable sol. researchgate.net This sol is then subjected to a drying and heat treatment process to remove organic residues and induce crystallization, forming the final ZnWO4 material. researchgate.net The annealing temperature is a critical parameter in the sol-gel process, with studies indicating that the ZnWO4 phase forms at temperatures around 623 K (350 °C). researchgate.net

The pH of the reaction medium is a critical parameter that profoundly influences the synthesis and crystallization of ZnWO4 in both co-precipitation and hydrothermal methods, dictating the final phase and morphology of the product. rsc.orgresearchgate.netresearchgate.net

In hydrothermal synthesis, a wide range of morphologies can be obtained by simply adjusting the initial pH of the precursor solution. researchgate.net For example, at a pH of 1, a mixture of WO3 and ZnWO4 phases may form. A pure ZnWO4 phase is typically obtained within a pH range of 3 to 11. researchgate.netresearchgate.net At even higher pH values, such as 13, ZnO becomes the predominant phase. researchgate.net The morphology of the pure ZnWO4 phase is also highly pH-dependent, with structures evolving from star anise-like, peony-like, and desert rose-like microstructures to soya bean-like and rod-like nanostructures as the pH increases. researchgate.net Optimal conditions for the synthesis of pure monoclinic ZnWO4 nanorods have been reported at pH values of 7 and 8. rsc.org

In co-precipitation synthesis, pH also plays a crucial role. The formation of spherical nanoparticles has been optimized at a pH of 7. Altering the pH can significantly affect the crystal structure and morphology of the isolated materials. researchgate.net The controlled adjustment of pH allows for the rational variation of nanostructure aspect ratios, thereby influencing the material's properties. jocpr.com

Table 2: Influence of pH on ZnWO4 Synthesis and Morphology

| Synthesis Method | pH | Resulting Phase(s) | Observed Morphology | Reference |

| Hydrothermal | 1 | WO3 + ZnWO4 | Not Specified | researchgate.netresearchgate.net |

| Hydrothermal | 3-11 | ZnWO4 | Star anise, peony, desert rose, soya bean, rod-like | researchgate.netresearchgate.net |

| Hydrothermal | 7-8 | Pure monoclinic ZnWO4 | Nanorods | rsc.org |

| Hydrothermal | 9-10 | ZnWO4 + ZnO | Not Specified | rsc.org |

| Hydrothermal | 13 | ZnO | Not Specified | researchgate.netresearchgate.net |

| Co-precipitation | 7 | ZnWO4 | Spherical nanoparticles (~28 nm) |

Precursor Chemistry and Reaction Pathways

The synthesis of tungsten zinc tetraoxide (ZnWO4) via hydrothermal and solvothermal routes is fundamentally governed by the precursor chemistry and the subsequent reaction pathways that lead to the formation of the crystalline product. The choice of precursors directly influences the nucleation and growth kinetics of the ZnWO4 crystals. Commonly employed precursors include a zinc source, such as zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O) or zinc chloride (ZnCl₂), and a tungsten source, like sodium tungstate dihydrate (Na₂WO₄·2H₂O). nih.govmatec-conferences.orgscielo.br

Upon mixing aqueous solutions of these precursors, a white precursor gel often forms instantaneously. nih.gov In-situ X-ray scattering experiments have revealed that for the formation of ZnWO4 under hydrothermal conditions, the precursor solution doesn't just contain simple ions but consists of specific polyoxometalate complexes, such as Tourné-type sandwich complexes. nih.govresearchgate.net The transformation from this aqueous precursor mixture to crystalline ZnWO4 can occur within seconds under hydrothermal flow synthesis conditions. nih.gov

The reaction pathway is not a simple precipitation event but involves local restructuring and three-dimensional reordering of these complex precursor units. nih.govresearchgate.net This process precedes the establishment of long-range order that characterizes the final crystalline ZnWO4 nanoparticles. nih.gov The structural similarities between the local order in the precursor complexes and the final crystalline product play a crucial role in dictating the specific nucleation of the nanostructures. nih.govresearchgate.net

In a typical hydrothermal reaction, the precursor solution is sealed in a Teflon-lined stainless-steel autoclave and heated. scielo.brmdpi.com For instance, ZnWO4 nanoparticles have been synthesized by maintaining the autoclave at 180°C for 24 hours. mdpi.com The pH of the solution is another critical parameter influencing the reaction pathway. Pure monoclinic ZnWO4 is typically formed in neutral to slightly alkaline conditions (pH 7-8). rsc.org At higher pH values (e.g., 9-11), other species like zinc hydroxide (B78521) (Zn(OH)₂) may co-precipitate, but under hydrothermal conditions, these can redissolve, allowing free Zn²⁺ ions to recombine with tungstate ions (WO₄²⁻) to form the desired ZnWO4. researchgate.net

This pathway highlights a direct reaction between the zinc and tungstate ions in solution, facilitated by thermal energy, to form the stable wolframite (B13744602) structure. matec-conferences.org

Microwave-Assisted Synthesis of ZnWO4

Microwave-assisted synthesis has emerged as a highly effective and rapid method for producing ZnWO4 nanocrystals. nih.govnih.gov This technique offers significant advantages over conventional heating methods, including volumetric and homogeneous heating, which leads to higher reaction rates, drastically shorter reaction times, and energy savings. nih.govquora.com The process is also considered environmentally friendly, often utilizing water as a solvent. nih.gov Microwave-assisted hydrothermal methods combine the benefits of hydrothermal synthesis with the rapid heating of microwave irradiation, providing an efficient route to crystalline ZnWO4. cdmf.org.brrsc.org

The fundamental principle involves the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating that accelerates the crystallization process. quora.comyoutube.com This allows for the synthesis of high-purity, crystalline ZnWO4 nanoparticles in a matter of minutes, compared to the hours or even days required for conventional hydrothermal or solid-state methods. nih.govscielo.br Various studies have successfully demonstrated the synthesis of ZnWO4 nanoparticles using microwave irradiation, highlighting its superiority in terms of speed and energy efficiency. researchgate.netnih.gov

A key feature of the microwave-assisted synthesis of ZnWO4 is the exceptionally rapid crystallization. nih.gov Crystalline ZnWO4 can be obtained in as little as five minutes of microwave irradiation at temperatures around 140-180°C. nih.govcdmf.org.br This rapid formation is attributed to the homogeneous and deep internal heating provided by microwaves, which promotes faster nucleation and growth kinetics. quora.com

This method also affords effective control over the particle size of the resulting ZnWO4 nanocrystals. nih.gov By carefully adjusting reaction parameters such as temperature, time, and precursor concentration, the dimensions of the nanoparticles can be tailored. nih.govmdpi.com For example, transmission electron microscopy (TEM) has shown that with microwave irradiation at 180°C, the length of ZnWO4 nanorods increased from approximately 26 nm to larger dimensions as the irradiation time was extended from 5 to 15 minutes. nih.gov Similarly, other studies have reported that higher precursor concentrations and longer reaction times in microwave-assisted synthesis lead to larger particle sizes. mdpi.com This controllability is crucial for applications where particle size directly influences material properties. nih.gov

Table 1: Effect of Microwave Synthesis Parameters on ZnWO4 Particle Size

| Temperature (°C) | Time (min) | Resulting Particle Characteristics | Reference |

|---|---|---|---|

| 180 | 5 | Nanorods, ~26 nm length, ~12 nm diameter | nih.gov |

| 180 | 15 | Increased nanorod dimensions | nih.gov |

| - | - | Higher precursor concentration leads to larger particle size | mdpi.com |

| - | - | Longer reaction time leads to larger particle size | mdpi.com |

The crystallinity of ZnWO4 is significantly influenced by the conditions of microwave-assisted synthesis. nih.gov Generally, both increasing the reaction temperature and extending the irradiation time enhance the crystallinity of the product. nih.govnih.gov X-ray diffraction (XRD) analysis confirms this trend, showing that diffraction peaks become sharper and more intense as synthesis temperature or time is increased, indicating improved crystalline order. nih.govcdmf.org.br For instance, a distinct ZnWO4 phase with sharp peaks is observed at 180°C, whereas at lower temperatures like 140°C and 160°C, the phase formation may be less obvious. nih.gov

The textural properties, such as surface area and porosity, are also affected. While increased hydrothermal time under microwave heating can lead to higher crystallinity, it may also reduce porosity. researchgate.net Nitrogen adsorption-desorption analysis has shown that ZnWO4 synthesized via microwave-assisted routes can possess a mesoporous structure. researchgate.net The specific surface area is another important property; one study on solution combustion synthesis, a related rapid method, reported a large specific surface area of 19.20 m²/g for nano ZnWO4, which contributes to its effectiveness in applications like photocatalysis. tandfonline.com

Table 2: Influence of Microwave Synthesis Conditions on ZnWO4 Crystallinity

| Parameter Varied | Observation | Analytical Technique | Reference |

|---|---|---|---|

| Reaction Temperature | Crystallinity is enhanced with increasing temperature. | XRD | nih.govnih.gov |

| Reaction Time | Crystallinity improves with longer irradiation time. | XRD | nih.govnih.govcdmf.org.br |

| Hydrothermal Treatment Time | Increased time reduces porosity. | BET Analysis | researchgate.net |

Solid-State and Advanced Fabrication Routes for ZnWO4

Solid-State Reaction Methods

Solid-state reaction is a conventional and straightforward method for synthesizing polycrystalline materials like tungsten zinc tetraoxide. scielo.br This technique typically involves the intimate mixing of solid precursors, followed by heating at high temperatures for extended periods to promote diffusion and reaction between the components. tandfonline.com

A notable variation is the solid-state metathetic (SSM) approach, which can be assisted by microwave energy. mit.edu This method involves an exchange reaction between two solid precursors, such as zinc chloride (ZnCl₂) and sodium tungstate (Na₂WO₄). The reaction is driven by the high lattice energy of the salt byproduct, typically sodium chloride (NaCl). mit.edu The general reaction is: ZnCl₂(s) + Na₂WO₄(s) → ZnWO₄(s) + 2NaCl(s)

The formation of NaCl as a byproduct, confirmed by XRD, is a characteristic feature of this metathetic reaction. mit.edu This approach offers advantages such as simplicity, high yield, and cost-effectiveness. The synthesis can be performed at ambient conditions, although moderate heating may be required to obtain the final crystalline product from an initial amorphous intermediate. mit.edu Ceramic materials can also be synthesized via solid-state reactions at specific calcination temperatures, for example, 1150°C for some zinc-containing compounds, though specific temperatures for ZnWO4 can vary. mdpi.com

Combustion Synthesis Techniques

Combustion synthesis is an advanced fabrication route known for its speed, simplicity, and ability to produce fine, often porous, nanopowders. researchgate.netresearchgate.net Solution combustion synthesis (SCS) is a particularly common variant for producing ZnWO4. tandfonline.comresearchgate.net This process involves a highly exothermic redox reaction in a homogeneous solution of precursors. mdpi.com

Typically, a metal nitrate, such as zinc nitrate (Zn(NO₃)₂·6H₂O), acts as the oxidizer, while an organic fuel, like sucrose, glycine, or urea, serves as the reducing agent. tandfonline.commdpi.com A tungsten source, such as peroxo tungstic acid, is also included in the solution. tandfonline.com When the solution is rapidly heated, it dehydrates and undergoes a self-sustaining combustion reaction, yielding a voluminous, porous, and crystalline product in a very short time. tandfonline.comresearchgate.net

The reaction produces gaseous byproducts, which help in dissipating heat and result in a high-surface-area, porous product structure. tandfonline.com The resulting ZnWO4 nanopowders typically exhibit a pure monoclinic phase with crystallite sizes in the nanometer range (e.g., 20–30 nm). tandfonline.comresearchgate.net This method is valued for producing materials with large specific surface areas, which is beneficial for catalytic applications. tandfonline.com

Mechanochemical Synthesis Approaches

Mechanochemical synthesis provides a solid-state route to produce nanocrystalline Tungsten zinc tetraoxide (ZnWO4) at room temperature, offering an alternative to high-temperature solid-state reactions. This method utilizes mechanical energy, typically through high-energy ball milling, to induce chemical reactions and phase transformations in precursor materials.

The synthesis of ZnWO4 via this route typically involves the milling of a stoichiometric mixture of zinc oxide (ZnO) and tungsten trioxide (WO3) powders. researchgate.net The mechanical forces generated during milling lead to particle size reduction, increased surface area, and the formation of defects, which collectively lower the activation energy for the reaction between the precursor oxides.

Research has shown that the milling parameters, such as milling speed and duration, are critical in determining the reaction kinetics and the properties of the final product. For instance, the synthesis of ZnWO4 powder has been observed to commence after just 5 minutes of milling at a high speed of 1000 rpm, with the reaction completing after 30 minutes. researchgate.net In contrast, at lower milling speeds, longer durations are required to achieve the same outcome. The size of the resulting nanoparticles can be in the range of 50 nm. researchgate.net This method stands out for its simplicity, scalability, and eco-friendly nature as it avoids the use of solvents and high temperatures. rsc.org

Thin Film Deposition of ZnWO4

The fabrication of Tungsten zinc tetraoxide thin films is crucial for its application in various technologies. Several deposition techniques have been developed to produce high-quality ZnWO4 films with controlled thickness, morphology, and crystallinity.

Thermal Evaporation Methods

Thermal evaporation is a physical vapor deposition (PVD) technique utilized for fabricating nano-grained and transparent nano-polycrystalline ZnWO4 thin-film scintillators. kns.orgkaist.ac.kracs.orgnih.gov This method involves heating a source material, in this case, pre-synthesized ZnWO4 powder, in a high vacuum environment (around 10⁻⁶ Torr) until it evaporates. acs.org The vaporized material then travels and condenses onto a substrate, forming a thin film.

The source ZnWO4 powder is typically prepared via a solid-state reaction of zinc oxide and tungsten oxide nanoparticles at high temperatures (e.g., 1000 °C for 5 hours). kns.orgacs.org During the deposition process, a tungsten boat is commonly used as the crucible to hold and heat the source material. acs.org This technique is advantageous for its ability to deposit thin and uniform films, even on complex and curved substrates. kaist.ac.kracs.org The resulting films are composed of nano-sized grains, which can be smaller than the wavelength of optical light, thereby minimizing optical scattering and enhancing transparency. kns.orgkaist.ac.kracs.org

Sputtering Techniques (e.g., Dual Magnetron Sputtering)

Sputtering is a versatile PVD method for depositing thin films where atoms are ejected from a target material due to bombardment by energetic ions. nanografi.com For the deposition of ternary oxides like ZnWO4, reactive dual magnetron sputtering has proven to be an effective and fast method for preparing stoichiometric microcrystalline films. researchgate.netresearchgate.netmdpi.comtu-darmstadt.de

In this technique, two separate targets, typically a zinc oxide (ZnO) target and a tungsten (W) target, are used. researchgate.netmdpi.comtu-darmstadt.de The ZnO target is operated with a radio frequency (RF) power source, while the W target uses a direct current (DC) power source. researchgate.netmdpi.comtu-darmstadt.de The stoichiometry of the deposited film can be precisely controlled by adjusting the power applied to each target to match their sputtering rates. mdpi.com For example, a stoichiometric ZnWO4 film can be obtained by operating the ZnO target at 55 W to match the sputtering rate of a W target operated at 25 W, achieving a deposition rate of approximately 2.3 nm/min. researchgate.netmdpi.com The deposition is carried out in a reactive atmosphere, typically a mixture of argon and oxygen. science24.com

Spin-Spray Coating for Composite Films

While direct "spin-spray" coating methods for ZnWO4 are not extensively detailed in available research, the principles of spin coating and spray pyrolysis are widely used for depositing metal oxide thin films and can be adapted for composite film fabrication. mdpi.comscirp.orgmdpi.comresearchgate.net Spin coating involves dispensing a solution onto a substrate and then spinning it at high speed to produce a uniform thin film. mdpi.com This technique is valued for its simplicity and low cost. mdpi.com

For composite films, a precursor solution containing the components of the composite, for instance, precursors for both ZnWO4 and another metal oxide like titanium dioxide (TiO2), could be prepared. This solution would then be spin-coated onto a substrate. Subsequent heat treatment would be necessary to induce the chemical reactions to form the composite film. The fabrication of ZnWO4/TiO2 composite films has been achieved using a hydrothermal method, where a TiO2 substrate is immersed in a precursor solution containing zinc and tungstate ions and heated. nih.gov This demonstrates the feasibility of forming composite structures, and solution-based methods like spin coating offer a potential route for their deposition as thin films.

Post-Deposition Annealing Effects on Film Properties

Post-deposition annealing is a critical step in the fabrication of high-quality ZnWO4 thin films, as the as-deposited films are often amorphous and require thermal treatment to achieve the desired crystalline structure and properties. ekb.eg The annealing temperature and duration significantly influence the film's crystallinity, grain size, and optical and electrical properties. macalester.edumdpi.comucf.edusemanticscholar.org

For films deposited by thermal evaporation, sintering in an air furnace at temperatures ranging from 600 °C to 900 °C is performed. acs.org The grain size of the ZnWO4 film increases with higher annealing temperatures. For example, the average grain size has been observed to increase from 92.6 nm at 600 °C to 157.3 nm at 700 °C, and further to 698.7 nm at 800 °C. acs.org This change in grain size directly impacts the optical properties, such as transparency, due to light scattering effects. kns.orgacs.org

Similarly, for films deposited by dual magnetron sputtering, a post-annealing step is essential to form the monoclinic ZnWO4 phase. mdpi.com Annealing at 600 °C for at least 10 hours in air has been shown to yield stoichiometric microcrystalline ZnWO4 films. researchgate.netmdpi.comtu-darmstadt.de This thermal treatment facilitates the crystallization of the as-deposited amorphous film and the incorporation of elements from the substrate, which can also influence the film's electrical properties. researchgate.netmdpi.comtu-darmstadt.de

Control of ZnWO4 Morphology and Dimensionality

The morphology and dimensionality of Tungsten zinc tetraoxide nanostructures play a crucial role in determining their performance in various applications, including photocatalysis. nih.govacs.org Therefore, the controlled synthesis of ZnWO4 with specific morphologies, such as nanoparticles, nanorods, and nanowires, is of significant research interest. nih.govacs.orgresearchgate.net

The hydrothermal method is a versatile and widely used technique for the synthesis of ZnWO4 with controlled morphology. nih.govacs.orgmatec-conferences.orgnih.govnih.gov By carefully adjusting the synthesis parameters, such as temperature and reaction time, it is possible to direct the growth of the crystals into desired shapes. For instance, the formation of ZnWO4 nanoparticles is favored at higher hydrothermal temperatures (above 160 °C) through a kinetically controlled process. nih.govacs.org In contrast, at lower temperatures, in the range of 120-140 °C, a thermodynamically controlled process leads to the formation of ZnWO4 nanorods with a preferred orientation. nih.govacs.org

The morphology of the synthesized ZnWO4 has a direct impact on its properties. For example, ZnWO4 nanorods have demonstrated higher photocatalytic activity compared to nanoparticles, which is attributed to the anisotropic structure of the nanorods. nih.govacs.org Furthermore, the synthesis temperature can also influence the surface energy and the types of clusters formed on the catalyst's surface, which in turn affects its photodegradation efficiency. rsc.org The ability to engineer the morphology of ZnWO4 at the nanoscale opens up possibilities for designing more efficient materials for various technological applications. researchgate.netrsc.orgacs.org

Interactive Data Tables

Table 1: Effect of Annealing Temperature on ZnWO4 Thin Film Grain Size

| Annealing Temperature (°C) | Average Grain Size (nm) |

| 600 | 92.6 |

| 700 | 157.3 |

| 800 | 698.7 |

Data sourced from research on thermally evaporated ZnWO4 thin films. acs.org

Table 2: Sputtering Parameters for Stoichiometric ZnWO4 Thin Films

| Parameter | Value |

| ZnO Target Power (RF) | 55 W |

| W Target Power (DC) | 25 W |

| Deposition Rate | 2.3 nm/min |

| Post-Annealing Temperature | 600 °C |

| Post-Annealing Duration | ≥ 10 hours |

Data based on reactive dual magnetron sputtering studies. researchgate.netmdpi.com

Synthesis of Zero-Dimensional (0D) ZnWO4 Nanoparticles

Zero-dimensional nanoparticles are a fundamental morphology for ZnWO4, offering high surface area-to-volume ratios. Various wet-chemical methods have been optimized to produce these nanostructures with controlled size and crystallinity.

Hydrothermal and Solvothermal Synthesis: The hydrothermal method is a versatile and widely used technique for synthesizing crystalline ZnWO4 nanoparticles. matec-conferences.org This process involves a chemical reaction in an aqueous solution within a sealed vessel (autoclave) heated above the boiling point of water. matec-conferences.org By controlling parameters such as precursor concentration, pH, temperature, and reaction time, the morphology and size of the resulting nanoparticles can be tailored. For instance, ZnWO4 nanoparticles have been synthesized via a one-step hydrothermal route using zinc oxide (ZnO) and sodium tungstate (Na2WO4) as precursors at 180°C for 24 hours. matec-conferences.org A related technique, the solvo-hydrothermal method, utilizes a mixture of water and an organic solvent like ethylene glycol, which can influence the particle characteristics, yielding mesoporous structures. scielo.br

Co-precipitation Method: Co-precipitation is a straightforward and efficient technique for producing ZnWO4 nanoparticles. bohrium.com This method involves precipitating a solid from a solution containing both zinc and tungstate ions, typically by adding a precipitating agent or adjusting the pH. nih.gov The process is effective in bringing cations close together in the reaction medium. nih.gov Subsequent calcination (heat treatment) is often required to achieve the desired crystallinity and phase purity. Studies have shown that annealing temperatures play a significant role, with higher temperatures increasing the crystallite size. researchgate.net For example, monoclinic ZnWO4 nanoparticles have been formed by reacting zinc chloride (ZnCl2) and sodium tungstate (Na2WO4) and then annealing the precipitate. researchgate.net

Sol-Gel Method: The sol-gel process involves the transition of a solution (sol) into a solid gelatinous network (gel). This method offers excellent control over the purity and homogeneity of the final product. For ZnWO4 synthesis, precursors such as zinc acetate and sodium tungstate are dissolved, and a gel is formed, which is then dried and calcined to yield crystalline nanoparticles. Research has demonstrated that parameters like pH and calcination temperature are critical; a pH of 6 and a calcination temperature of 500°C have been identified as optimal for producing pure ZnWO4 nanoparticles. nih.gov

Microwave-Assisted Synthesis: To accelerate the synthesis process, microwave-assisted methods are employed. This technique uses microwave radiation to rapidly heat the precursor solution, leading to a significant reduction in reaction time compared to conventional heating. High-crystallinity ZnWO4 nanoparticles can be synthesized in a matter of minutes. nih.gov The reaction temperature and time can be precisely adjusted to control particle size and crystallinity. For instance, a microwave solvothermal route at 160°C has been used, though it required a longer time (1–3 hours) and an organic solvent. nih.gov

Table 1: Comparison of 0D ZnWO4 Nanoparticle Synthesis Methods

| Synthesis Method | Typical Precursors | Key Parameters | Resulting Particle Size | Reference |

|---|---|---|---|---|

| Hydrothermal | Zinc Oxide (ZnO), Sodium Tungstate (Na2WO4) | Temperature: 180°C, Time: 24h, Acidic pH | Nanoparticles/Nanorods | matec-conferences.org |

| Co-precipitation | Zinc Chloride (ZnCl2), Sodium Tungstate (Na2WO4) | Annealing Temperature (300-500°C) | ~33 nm | bohrium.comresearchgate.net |

| Sol-Gel | Zinc Acetate (Zn(CH3COO)2), Sodium Tungstate (Na2WO4) | pH: 6, Calcination Temperature: 500°C | < 100 nm | nih.gov |

| Microwave-Assisted | Zinc Nitrate (Zn(NO3)2), Sodium Tungstate (Na2WO4) | Temperature: 140-180°C, Time: 5-15 min | 12-26 nm | nih.gov |

| Solvo-hydrothermal | Zinc Chloride (ZnCl2), Sodium Tungstate (Na2WO4) | Solvent: Water/Ethylene Glycol | Mesoporous particles | scielo.br |

Fabrication of One-Dimensional (1D) ZnWO4 Nanorods and Nanowires

One-dimensional nanostructures, such as nanorods and nanowires, are of particular interest due to their anisotropic properties, which are beneficial for applications in electronics and photocatalysis. acs.org The hydrothermal method is the most common and effective route for fabricating these 1D structures without the need for templates. researchgate.net

The morphology of the final product is highly sensitive to the synthesis conditions. rsc.org Key parameters that direct the growth into a 1D structure include pH, reaction temperature, and time. rsc.org

Effect of pH: The pH of the precursor solution is a critical factor. Pure monoclinic ZnWO4 nanorods have been successfully synthesized at pH levels of 7 and 8. rsc.org Deviations from this range can lead to the formation of mixed phases; for instance, at pH 9 and 10, mixtures of monoclinic ZnWO4 and hexagonal ZnO have been observed, while at pH 11 and 12, pure ZnO becomes the dominant phase. rsc.org The shape of ZnWO4 nanocrystals is strongly dependent on the pH of the growth solution. rsc.org

Effect of Temperature and Time: The reaction temperature and duration also influence the crystallinity and morphology. A kinetic process above 160°C tends to favor the formation of nanoparticles, whereas a thermodynamically controlled process in the range of 120–140°C promotes the growth of nanorods with a preferred orientation. acs.orgresearchgate.net Studies have shown that optimal conditions for synthesizing well-defined nanorods include a hydrothermal treatment at 200°C for 24 hours at a pH of 8. rsc.org In another study using a microwave-assisted method at 180°C, increasing the irradiation time from 5 to 15 minutes resulted in an increase in the dimensions of the ZnWO4 nanorods. nih.gov

These findings demonstrate that by carefully tuning the reaction parameters, it is possible to control the anisotropic growth of ZnWO4, leading to the formation of high-aspect-ratio nanorods and nanowires. acs.orgrsc.org

Table 2: Synthesis Parameters for 1D ZnWO4 Nanostructures

| Method | Key Parameters | Resulting Morphology | Growth Orientation | Reference |

|---|---|---|---|---|

| Hydrothermal | pH: 8, Temp: 200°C, Time: 24h | Nanorods | rsc.org | rsc.org |

| Hydrothermal | pH: 7-8 | Pure monoclinic nanorods | N/A | rsc.org |

| Hydrothermal | Temp: 120-140°C | Nanorods (Thermodynamic control) | researchgate.net | acs.orgresearchgate.net |

| Microwave-Assisted | Temp: 180°C, Time: 5-15 min | Rod-like particles | N/A | nih.gov |

Engineering of Two-Dimensional (2D) ZnWO4 Nanosheets

Two-dimensional nanosheets represent another important class of nanostructures, offering a high degree of surface exposure. The synthesis of 2D ZnWO4 nanostructures has been achieved primarily through hydrothermal methods, often assisted by capping agents or structure-directing agents. For example, flake-like and flower-like ZnWO4 nanostructures have been synthesized using a sodium citrate-assisted hydrothermal method. mdpi.com The morphology can be controlled by adjusting the solvent and pH. mdpi.com In some cases, ZnWO4 nanorods have been observed to form from nanosheet precursors as the pH of the reaction is increased, indicating a morphological transformation pathway. researchgate.net Similar hydrothermal strategies have been used to grow tungsten trioxide (WO3) nanosheet arrays, which can then serve as a template or component in composite materials with zinc compounds. griffith.edu.au

Defect Engineering via Synthesis Parameters

Introducing and controlling crystalline defects, such as oxygen vacancies, is a powerful strategy for tuning the electronic and optical properties of semiconductor materials like ZnWO4. nih.gov These defects can create intermediate energy levels within the band gap, influencing photocatalytic and photoluminescence activities. nih.gov

Synthesis parameters are the primary levers for defect engineering:

Calcination Temperature: The temperature used for annealing or calcination directly impacts the defect concentration. It has been reported that ZnWO4 calcined at a high temperature of 800°C possessed a lower bandgap due to the creation of numerous structural defects between the conduction and valence bands. Conversely, samples dried at a lower temperature (120°C) showed a higher bandgap, suggesting a lower defect density. nih.gov

Doping: The intentional introduction of foreign ions (doping) during synthesis is an effective way to create defects. For instance, doping ZnWO4 nanorods with Lanthanum (La³⁺) ions via a hydrothermal method has been shown to create an abundance of oxygen vacancies. rsc.org These vacancies can narrow the band gap of the material. rsc.org

Reaction Atmosphere and Precursors: The chemical environment during synthesis also plays a role. A solvothermal process using ZnO and tungsten hexachloride (WCl6) as precursors can induce the formation of oxygen vacancies, which in turn influences the photoluminescence properties of the material. qut.edu.aursc.org The formation of a ZnWO4 nanophase can tailor the surface morphology and increase the number of oxygen vacancies. qut.edu.aursc.org

The photoluminescence properties of ZnWO4 are often directly linked to these defects. The characteristic emission is frequently attributed to oxygen vacancies within the [WO6] and [ZnO6] clusters of the crystal lattice. Therefore, by carefully controlling synthesis conditions, the defect structure of ZnWO4 can be engineered to enhance its performance in specific applications. nih.gov

Crystallographic and Microstructural Characterization of Znwo4

Crystal Structure Analysis of ZnWO4

The crystal structure of ZnWO4 is well-defined, belonging to the wolframite (B13744602) group of minerals. This structure is characterized by a specific arrangement of its constituent zinc, tungsten, and oxygen atoms in a repeating three-dimensional lattice.

Zinc tungstate (B81510) crystallizes in a monoclinic wolframite-type structure, which is characterized by the P2/c space group nih.govmaterialsproject.orgresearchgate.netmaterialsproject.orgsemanticscholar.org. This crystal system is defined by three unequal axes with one oblique angle. The structure is composed of zig-zag chains of metal-oxygen octahedra running parallel to the c-axis nih.govsemanticscholar.orgresearchgate.net. The lattice parameters, which define the size and shape of the unit cell, have been determined through structural analysis.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2/c (No. 13) |

| a | 4.68 Å |

| b | 5.73 Å |

| c | 4.94 Å |

| α | 90.00° |

| β | 90.59° |

| γ | 90.00° |

| Volume | 132.27 ų |

Data sourced from the Materials Project. materialsproject.org

The fundamental building blocks of the ZnWO4 crystal structure are distorted octahedra of ZnO6 and WO6 clusters researchgate.netresearchgate.net. In this arrangement, both the zinc (Zn²⁺) and tungsten (W⁶⁺) cations are in six-fold coordination with oxygen (O²⁻) atoms materialsproject.orgsemanticscholar.org. These metal-oxygen octahedra are all distorted from a perfect octahedral geometry nih.gov.

The structure consists of alternating layers of these distorted ZnO6 and WO6 octahedra researchgate.net. The W⁶⁺ cation is bonded to six O²⁻ atoms, forming WO6 octahedra that share corners with eight surrounding ZnO6 octahedra and share edges with two other WO6 octahedra materialsproject.orgmaterialsproject.org. Similarly, the Zn²⁺ cation is bonded to six O²⁻ atoms, forming ZnO6 octahedra that share corners with eight WO6 octahedra and edges with two other ZnO6 octahedra materialsproject.org. This arrangement results in zig-zag chains of edge-sharing ZnO6 and WO6 octahedra nih.gov. The corner-sharing octahedral tilt angles range from 47-55° materialsproject.org.

The bond lengths within the octahedra vary, reflecting their distorted nature. The W-O bond distances range from 1.80 to 2.14 Å, and the Zn-O bond distances range from 2.04 to 2.20 Å materialsproject.org. The packing of these octahedra creates a dense, three-dimensional network. Each chain of ZnO6 octahedra is interlinked with four chains of WO6 octahedra, and vice versa, leading to the stable monoclinic structure nih.govresearchgate.net.

Advanced Structural Characterization Techniques Applied to ZnWO4

A variety of advanced analytical techniques are employed to characterize the crystal structure and vibrational properties of ZnWO4, providing detailed insights into its phase purity, crystallite size, and molecular vibrations.

X-ray diffraction (XRD) is a primary technique used to confirm the crystal structure and phase purity of synthesized ZnWO4 materials . The diffraction patterns obtained from XRD analysis are compared to standard patterns, such as those from the Joint Committee on Powder Diffraction Standards (JCPDS). The characteristic diffraction peaks for ZnWO4 correspond to the monoclinic wolframite phase (JCPDS Card No. 15-0774) mdpi.comresearchgate.netnih.govresearchgate.net. The absence of peaks from other phases, such as zinc oxide or tungsten oxides, confirms the formation of pure ZnWO4 mdpi.com.

Furthermore, XRD data can be used to estimate the average crystallite size of nanocrystalline ZnWO4. Methods like the Williamson-Hall analysis are applied to the broadening of the diffraction peaks to calculate both crystallite size and lattice strain within the nanoparticles . For example, studies have reported crystallite sizes for pure and doped ZnWO4 nanoparticles in the range of 30 to 55 nm .

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are essential for probing the bonding environment within the ZnWO4 lattice . These techniques measure the vibrational modes of the atoms, which are characteristic of the specific chemical bonds and their arrangement in the crystal.

The FTIR spectra of ZnWO4 show distinct absorption bands that correspond to the vibrations of the metal-oxygen bonds. These bands confirm the formation of the zinc tungstate structure . Raman spectroscopy provides complementary information, as it is sensitive to the symmetric stretching and bending vibrations of the molecules nih.gov. The Raman spectra of ZnWO4 are typically characterized by a very strong peak around 900 cm⁻¹, which is a hallmark of the wolframite-type tungstates and is assigned to the symmetric stretching mode of the W-O bonds within the WO6 octahedra.

| Technique | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| FTIR | ~3449, ~1622 | O-H stretching and H-O-H bending vibrations (adsorbed water) |

| ~872 | Bending and stretching vibrations of Zn-O-W | |

| ~827, ~702 | Stretching vibrations of W-O | |

| ~620 | Zn-O-Zn vibrations | |

| ~585, ~463 | Bending vibrations of W-O | |

| Raman | 700-1000 | Stretching modes of bridging W-O bonds |

| ~300 | Modes of terminal WO₂ group |

Data compiled from various spectroscopic studies. mdpi.comnih.govresearchgate.net

Electron Microscopy (SEM, TEM, FE-SEM) for Morphology and Microstructure Visualization

The morphology and microstructure of zinc tungstate (ZnWO4), also known as tungsten zinc tetraoxide, are significantly influenced by the synthesis method employed. Various electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Field Emission Scanning Electron Microscopy (FE-SEM), have been instrumental in visualizing these characteristics at the nanoscale.

Studies have revealed a range of morphologies for ZnWO4 nanocrystals. For instance, materials synthesized via a co-precipitation method have been shown to form spherical nanoparticles with an average size of approximately 140 nm, which can sometimes be slightly agglomerated nih.gov. Hydrothermal synthesis routes have produced rod-like particles, with dimensions controllable by adjusting reaction parameters like time and temperature. In one study, nanorods with a length of about 26 nm and a diameter of 12 nm were observed after just 5 minutes of microwave-assisted hydrothermal reaction nih.gov. Extending the reaction time led to an increase in the dimensions of these nanorods nih.gov.

Other synthesis approaches have yielded different structures. A template-free hydrothermal method demonstrated the formation of ZnWO4 nanosheets, which could be transformed into nanorods by increasing the pH of the reaction mixture sci-hub.seresearchgate.net. FE-SEM analysis has confirmed the successful synthesis of monoclinic wolframite crystal structures, with some studies showing nanoparticles that agglomerate into spherical shapes . TEM analysis further corroborates these findings, revealing spherical morphologies for phosphors and confirming particle sizes between 50 and 80 nm in some preparations nih.gov. The choice of surfactants during synthesis, such as PVP or SDS, has also been shown to influence the final morphology, leading to spherical nanostructures nih.gov.

Surface Area and Porosity Analysis (e.g., BET)

The specific surface area and porosity of ZnWO4 are critical parameters that influence its performance in applications such as photocatalysis. The Brunauer-Emmett-Teller (BET) method is commonly used to determine these properties by analyzing nitrogen adsorption-desorption isotherms.

Research indicates that the synthesis conditions directly impact the surface area of ZnWO4 materials. For example, ZnWO4 nanocrystals prepared via a microwave-assisted method at 140°C exhibited a specific surface area of 28.10 m²/g nih.gov. When the synthesis temperature was increased to 160°C, the specific surface area decreased to 25.05 m²/g nih.gov. This suggests that lower synthesis temperatures can lead to higher surface areas, which may be attributed to smaller particle sizes and less agglomeration nih.gov.

The nitrogen adsorption isotherms for these materials are often classified as type II, which is characteristic of non-porous or macroporous adsorbents nih.gov. In some instances, ZnWO4 microspheres have been observed to possess a porous structure, which can be filled by other nanoparticles during the creation of composite materials researchgate.net. The introduction of other materials, such as bismuth, into the ZnWO4 structure can alter the porosity, leading to a higher specific BET surface area compared to the pristine material, even as the average pore size decreases researchgate.net.

BET Surface Area of ZnWO4 Under Different Synthesis Conditions

| Synthesis Method | Synthesis Temperature (°C) | Specific Surface Area (m²/g) | Reference |

|---|---|---|---|

| Microwave-Assisted | 140 | 28.10 | nih.gov |

| Microwave-Assisted | 160 | 25.05 | nih.gov |

Crystallographic Defects and Their Influence in ZnWO4

Lattice Strain and Microstrain Analysis

Crystallographic defects, such as lattice strain and microstrain, are inherent in nanocrystalline materials and significantly affect their properties. In ZnWO4, these strains can be introduced during synthesis and can be influenced by factors like doping. High-resolution X-ray diffraction (XRD) is a primary tool for quantifying these structural imperfections, often employing methods like the Williamson-Hall analysis nih.govresearchgate.net.

Lattice strain arises from the displacement of atoms from their ideal lattice positions. Studies on erbium-doped ZnWO4 have shown that the introduction of dopant ions can alter the strain within the crystal lattice. For instance, ZnWO4 nanopowders with a 1 at.% concentration of Erbium (Er) dopant exhibited the lowest strain and crystallite size . Conversely, samples doped with 0.5 at.% Er showed an increase in strain, indicating a successful substitution of Zn2+ ions with Er3+ ions, which have different ionic radii . The strain value is often found to be influenced by the crystallite size, with strain decreasing as the crystallite size increases mdpi.com. Poor crystallinity resulting from synthesis at low temperatures can lead to an abundance of lattice defects nih.gov.

Anti-site Defects and Stoichiometry Deviations

Anti-site defects, where cations occupy crystallographic sites normally occupied by other cations, and deviations from ideal stoichiometry are crucial types of point defects that can occur in complex oxides like ZnWO4 rsc.org. These defects can be intentionally introduced or can arise spontaneously during synthesis due to the specific thermodynamic conditions arxiv.orgmit.edu.

In the wolframite structure of ZnWO4, the zinc and tungsten ions occupy distinct octahedral sites (ZnO6 and WO6) . An anti-site defect would involve a Zn ion occupying a W site or vice-versa. Such defects disrupt the local charge balance and coordination environment, which can have profound effects on the material's electronic and magnetic properties. While specific studies detailing anti-site defects in ZnWO4 are not prevalent in the provided context, the principles governing their formation in other oxide materials are applicable. For example, in materials like LiNiO2, anti-site defects where Ni and Li ions switch sites are common and influence crystal growth and electrochemical behavior rsc.org. The formation energy of anti-site defects can be lower than that of vacancies, making them a plausible defect type, especially when the cations involved are isovalent, meaning they have the same charge arxiv.orgmit.edu.

Oxygen Vacancies and Related Defects

Oxygen vacancies are one of the most common and influential point defects in metal oxides, including ZnWO4 worldscientific.com. They are formed when an oxygen atom is missing from its lattice position, creating a localized positive charge that can trap electrons. The formation energy and stability of oxygen vacancies can differ depending on the specific oxygen site within the crystal structure. In ZnWO4, there are two non-equivalent oxygen atoms, O1 and O2. Calculations have shown that the O2 oxygen vacancy has a lower formation energy (4.07 eV) compared to the O1 vacancy (4.56 eV), making it more likely to form a stable structure in the crystal worldscientific.com.

The presence of oxygen vacancies is often linked to the coloration of ZnWO4 crystals, which can reduce luminous efficiency worldscientific.com. These vacancies can create defect energy levels within the band gap of the material mdpi.comnih.gov. Theoretical and experimental studies suggest that the photoluminescence properties of ZnWO4 are directly attributable to oxygen vacancies within the [WO6] and [ZnO6] clusters researchgate.netresearchgate.netrsc.org. Introducing oxygen vacancies has been explored as a strategy to enhance photocatalytic and electrocatalytic activities by creating more active sites and improving charge-transfer efficiency rsc.orgresearchgate.net.

Impact of Defects on Electronic and Optical Properties

Crystallographic defects fundamentally alter the electronic and optical properties of ZnWO4. The presence of defects introduces new energy levels within the band gap, which can significantly affect charge carrier trapping, recombination, and light absorption/emission processes mdpi.com.

Oxygen vacancies, in particular, play a pivotal role. Density Functional Theory (DFT) calculations have shown that oxygen vacancies (VO) can introduce two distinct defect energy levels within the bandgap of ZnWO4 nih.gov. These levels can act as electron trap sites and luminescence centers nih.gov. The presence of oxygen vacancies has been directly linked to a strong blue photoluminescence band in ZnWO4 nanoplates mdpi.com. Furthermore, these vacancies can cause self-absorption and increase the decay time of scintillation, which affects the material's performance in detector applications worldscientific.comworldscientific.com. The coloring of ZnWO4 crystals is often attributed to F centers (an oxygen vacancy that has trapped two electrons), with calculated absorption peaks corresponding to experimental observations worldscientific.comworldscientific.com.

Other defects, such as tungsten vacancies (VW), also create a series of defect energy levels within the band gap, while zinc vacancies are suggested to create only shallow defect levels mdpi.comnih.gov. The collective effect of these structural defects can lead to a lower effective bandgap compared to a perfect crystal, influencing both photocatalytic and photoluminescence activities nih.gov. The controlled introduction of defects, or "defect engineering," is therefore considered an effective strategy for tuning the optical and electronic properties of ZnWO4 for specific applications nih.gov.

Calculated Defect Properties in ZnWO4

| Defect Type | Calculated Property | Value | Impact | Reference |

|---|---|---|---|---|

| O1 Oxygen Vacancy | Formation Energy | 4.56 eV | Less stable than O2 vacancy | worldscientific.com |

| O2 Oxygen Vacancy | Formation Energy | 4.07 eV | More stable, likely to form | worldscientific.com |

| F Center (VO + 2e-) | Absorption Peak | 2.54 eV | Contributes to crystal coloring | worldscientific.comworldscientific.com |

| F+ Center (VO + 1e-) | Absorption Peak | 2.98 eV | Contributes to optical absorption | worldscientific.comworldscientific.com |

| Oxygen Vacancy (VO) | Defect Energy Levels | Ev + 1.85 eV & Ev + 3.71 eV | Act as electron traps and luminescence centers | nih.gov |

Electronic Structure and Advanced Theoretical Modeling of Znwo4

Elucidation of Electronic Band Structure of ZnWO4

The electronic band structure of Tungsten zinc tetraoxide (ZnWO4) is fundamental to understanding its optical and electrical properties. Theoretical and experimental studies have established ZnWO4 as a semiconductor with distinct band characteristics.

Tungsten zinc tetraoxide is a direct band gap semiconductor, meaning the minimum of the conduction band and the maximum of the valence band occur at the same point in the Brillouin zone, specifically the gamma point (Γ) rsc.org. This characteristic allows for efficient electron-hole pair generation upon photon absorption, making ZnWO4 a promising material for various optical applications mdpi.com.

The reported band gap values for ZnWO4 vary depending on the measurement technique and the theoretical model used for calculation. Experimental values for nanostructured ZnWO4, derived from Tauc plots of UV-Vis absorption spectra, are around 4.07 eV mdpi.com. Theoretical calculations using standard Density Functional Theory (DFT) with functionals like the Generalized Gradient Approximation (GGA-PBE) tend to underestimate the band gap, yielding values around 2.86 eV rsc.org. More accurate results are obtained using hybrid functionals, such as the Heyd–Scuseria–Ernzerhof (HSE06) functional. By adjusting the Hartree-Fock mixing parameter, the calculated band gap can be aligned closely with experimental findings, resulting in a value of 3.77 eV, which is in excellent agreement with the experimental value of 3.75 eV rsc.orgnih.gov.

| Method | Band Gap (eV) | Source |

|---|---|---|

| Experimental (Nanoplates) | 4.07 | mdpi.com |

| Experimental (Bulk) | 3.75 | rsc.orgnih.gov |

| Theoretical (DFT/GGA-PBE) | 2.86 | rsc.org |

| Theoretical (DFT/HSE06) | 3.77 | rsc.org |

The electronic states at the edges of the band gap, namely the Valence Band Maxima (VBM) and the Conduction Band Minima (CBM), are crucial as they govern the electronic and optical properties of the material.

Valence Band Maxima (VBM): The top of the valence band in ZnWO4 is primarily composed of the 2p orbitals of Oxygen (O) atoms mdpi.com. There are also significant contributions from the 5d orbitals of Tungsten (W) and the 3d orbitals of Zinc (Zn), indicating hybridization between these orbitals mdpi.comresearchgate.net.

Conduction Band Minima (CBM): The bottom of the conduction band is predominantly formed by the unoccupied 5d orbitals of Tungsten (W) atoms researchgate.net. The relative positions of the CBM and VBM determine the material's potential for applications such as photocatalysis rsc.orgsemanticscholar.org.

Projected Density of States (PDOS) analysis provides a detailed breakdown of the atomic orbital contributions to the total density of states, offering deeper insight into the electronic structure and chemical bonding.

For ZnWO4, PDOS calculations reveal the following contributions:

Valence Band: The upper region of the valence band is dominated by O 2p states mdpi.com. The lower part of the valence band shows significant contributions from W 5d and Zn 3d states, which are strongly hybridized with the O 2p orbitals researchgate.netacs.org.

Conduction Band: The conduction band is mainly composed of unoccupied W 5d states researchgate.net. The Zn 4s and 3d orbitals also contribute to the surface states in certain terminations of ZnWO4 crystals nih.govacs.org. This strong hybridization between O 2p and W 5d states is a key feature of the electronic structure of tungstates nih.govacs.org.

| Band Edge | Primary Contributing Orbitals | Source |

|---|---|---|

| Valence Band Maxima (VBM) | O 2p (major), W 5d, Zn 3d (minor) | mdpi.comresearchgate.net |

| Conduction Band Minima (CBM) | W 5d | researchgate.net |

Computational Approaches for ZnWO4 Electronic Properties

Theoretical modeling is essential for accurately predicting and interpreting the electronic properties of materials like ZnWO4. Various computational methods, particularly those based on quantum mechanics, are employed for this purpose.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of materials. DFT calculations have been instrumental in studying the properties of ZnWO4, including its structural, electronic, and photocatalytic characteristics rsc.orgacs.orgrsc.org. Standard DFT calculations often utilize approximations for the exchange-correlation functional, such as the Generalized Gradient Approximation with the Perdew-Burke-Ernzerhof functional (GGA-PBE). While effective for structural optimization, GGA-PBE is known to systematically underestimate the band gap of semiconductors rsc.orgacs.org.

To overcome the band gap underestimation of standard DFT, more advanced ab initio methods and hybrid functionals are employed. The Heyd–Scuseria–Ernzerhof (HSE06) hybrid functional has proven to be particularly effective for ZnWO4 rsc.orgacs.org. HSE06 incorporates a fraction of the exact Hartree-Fock exchange, which provides a more accurate description of the electronic structure and yields band gap values in excellent agreement with experimental data rsc.orgnih.gov. By using the HSE06 functional, researchers can reliably calculate the electronic properties, optical characteristics, and band edge positions for both bulk ZnWO4 and its various surfaces rsc.orgnih.govsemanticscholar.org.

Spin-Polarized Generalized Gradient Approximation (GGA-PBE)

The Generalized Gradient Approximation (GGA) with the Perdew, Burke, and Ernzerhof (PBE) exchange-correlation functional is a common method used in density functional theory (DFT) to model the electronic structure of materials like zinc tungstate (B81510). semanticscholar.org While widely used, it is well-documented that the GGA-PBE functional tends to have shortcomings in accurately predicting the bandgap of semiconductors. rsc.org For bulk ZnWO4, GGA-PBE calculations yield a bandgap of 2.86 eV, which is significantly smaller than the experimentally observed value of approximately 3.77 eV. rsc.org This underestimation is a known limitation of GGA functionals, which generally over-bind electrons. sid.ir

Despite this, the GGA-PBE method is valuable for comparative studies and for analyzing trends in surface stability and electronic properties. rsc.orgrsc.org For instance, when studying the ZnWO4 (010) surface, calculations using GGA-PBE show similar trends in the thermodynamic stability of different surface terminations compared to more computationally expensive hybrid functionals like HSE06. rsc.orgrsc.org However, quantitative differences exist; the stability area for certain terminations in phase diagrams can be larger or smaller when calculated with GGA-PBE versus HSE06. nih.govacs.org For the ZnWO4(100) surface, the difference in surface Gibbs free energies between two terminations was found to be more than eight times larger when calculated with GGA-PBE compared to HSE06, highlighting the functional's influence on predicted surface stability. nih.govacs.org

Sun et al. previously utilized the spin-polarized GGA-PBE method to conduct an ab initio study of the electronic structure of the ZnO-terminated ZnWO4 (010) surface. semanticscholar.orgrsc.org Their findings indicated that this specific surface termination resulted in a bandgap that was broader than that of the bulk ZnWO4. semanticscholar.org

Surface Electronic Structure and Stability of ZnWO4

The surface properties of a material are critical as they govern its interaction with the environment and are the primary sites for chemical reactions, such as photocatalysis. nih.gov The atomic and electronic structures of ZnWO4 surfaces, particularly the (010) and (100) planes, have been extensively studied to understand their stability and reactivity. rsc.orgnih.gov

Preferred Surface Terminations and Their Thermodynamic Stability (e.g., (010) and (100) surfaces)

The stability of a particular crystal surface and its termination depends on the surface energy and the surrounding thermodynamic conditions, such as temperature and oxygen partial pressure. rsc.org

ZnWO4 (010) Surface: Theoretical calculations indicate that the (010) surface has a lower surface energy compared to the (100) and (001) surfaces, making it the most stable and preferentially exposed surface for ZnWO4 crystals. rsc.org This aligns with experimental observations where high-quality crystals are successfully grown along the researchgate.net direction. rsc.org The atomic stacking along the (010) direction allows for several possible surface terminations. Through thermodynamic analysis, it has been determined that the O-Zn, DL-W (a double layer of tungsten), and DL-Zn (a double layer of zinc) terminations can be stabilized under specific thermodynamic equilibrium conditions. semanticscholar.orgrsc.org

ZnWO4 (100) Surface: The (100) surface of ZnWO4, while having a higher surface energy than the (010) surface, is noted for its strong hydroxyl adsorption ability, making it highly relevant for photocatalytic applications. nih.govacs.org Like the (010) surface, the (100) plane can have multiple terminations depending on how the crystal is cleaved. Studies based on DFT have shown that under a range of thermodynamic conditions, three specific terminations are notably stable: Zn2O4-Zn8W6O28, W2O4-Zn8W10O36, and Zn2-Zn8W6O24. nih.govacs.org Further analysis indicates that at standard conditions (300 K and 1 atm oxygen pressure), the Zn2O4-Zn8W6O28 termination is the most thermodynamically stable across a wide range of zinc chemical potentials. nih.gov

The following table summarizes the stable terminations for the (010) and (100) surfaces under certain thermodynamic conditions.

| Surface Plane | Stable Terminations | Reference |

| (010) | O-Zn, DL-W, DL-Zn | semanticscholar.orgrsc.org |

| (100) | Zn2O4-Zn8W6O28, W2O4-Zn8W10O36, Zn2-Zn8W6O24 | nih.govacs.org |

Surface States and Their Role in Charge Carrier Dynamics

The termination of a crystal lattice at a surface leads to the formation of electronic states that are localized at the surface, known as surface states. These states can appear within the bandgap and significantly influence charge carrier dynamics.

For the stable terminations of the ZnWO4 (010) surface :

The O-Zn termination is a direct bandgap semiconductor, similar to the bulk material. rsc.org

The DL-W termination introduces a "fat band" of delocalized surface states within the bandgap. semanticscholar.orgrsc.org This band can act as an intermediate step for electron transitions, enabling a two-step optical absorption process. This phenomenon is predicted to enhance visible-light absorption, as electrons can be excited from the valence band to the surface state band, and then from this band to the conduction band. semanticscholar.orgrsc.org

The DL-Zn termination exhibits two occupied, localized surface states in the bandgap, primarily composed of O 2p orbitals. rsc.org These are considered deep-level states which can act as trapping sites for charge carriers, potentially hindering their mobility. rsc.org

For the stable terminations of the ZnWO4 (100) surface :

The W2O4-Zn8W10O36 termination also features delocalized surface states within the bandgap. nih.govacs.org These states contribute to stronger absorption in the visible-light region compared to bulk ZnWO4. nih.govacs.org

The Zn2O4-Zn8W6O28 termination introduces occupied surface states deep within the bandgap. acs.org These deep energy levels are likely to act as recombination centers for photogenerated electrons and holes, which would decrease the material's photocatalytic efficiency. nih.govacs.org

The nature of these surface states is crucial; delocalized states can facilitate charge transfer and enhance photoactivity, while localized, deep-level states often act as recombination centers, which is detrimental to processes that rely on the separation of charge carriers. rsc.orgnih.gov

Influence of Surface Reconstruction on Electronic Properties

When a crystal is cleaved to expose a surface, the atoms at the new surface are in a higher energy state compared to the bulk. To minimize this surface energy, the atoms often rearrange into a structure different from the bulk lattice, a process known as surface reconstruction. nih.gov

This geometric rearrangement directly alters the electronic properties of the surface. For the ZnWO4(100) surface, geometry optimization calculations show that surface reconstruction occurs. nih.govacs.org This reconstruction is the underlying cause for the formation of the previously discussed surface states. The changes in bond lengths and angles between the surface atoms (Zn, W, and O) lead to a modified local electronic environment. This, in turn, can change the bandgap at the surface and introduce new energy levels (surface states) within the bandgap that are not present in the bulk material. For example, the creation of deep-level surface states in the Zn2O4-Zn8W10O32 termination is a direct consequence of how the atoms rearrange, which can ultimately decrease photocatalytic activity by promoting electron-hole recombination. nih.govacs.org

Fundamental Photocatalytic Mechanisms of ZnWO4

The photocatalytic process of ZnWO4 is initiated by the absorption of photons, leading to a series of electronic and chemical reactions on the catalyst's surface.

As a semiconductor, zinc tungstate possesses a distinct electronic structure characterized by a valence band (VB) and a conduction band (CB) separated by a large band gap, typically between 3.5 and 3.7 eV. mdpi.com When ZnWO4 is irradiated with light energy equal to or greater than its band gap energy, such as ultraviolet (UV) light, electrons (e⁻) in the VB are excited and jump to the CB. This process leaves behind a positively charged hole (h⁺) in the VB, creating an electron-hole pair.

Once the charge carriers reach the catalyst surface, they initiate the formation of highly reactive oxygen species (ROS). These species are the primary agents responsible for the degradation of organic pollutants. The two main ROS involved are hydroxyl radicals (•OH) and superoxide anion radicals (O₂⁻).

The process unfolds as follows:

Superoxide Radical Formation : The photoexcited electrons in the conduction band react with molecular oxygen (O₂) adsorbed on the surface of the ZnWO4, reducing it to a superoxide anion radical (O₂⁻). mdpi.comnih.gov

Hydroxyl Radical Formation : The positively charged holes in the valence band are powerful oxidizing agents. They can react with water molecules (H₂O) or hydroxide (B78521) ions (OH⁻) adsorbed on the catalyst surface to produce highly reactive hydroxyl radicals (•OH). nih.gov

The generation and high activity of these ROS are central to the photocatalytic capability of ZnWO4. nih.gov Scavenger experiments have confirmed that electrons and superoxide radicals play critical roles in the oxidative removal process of pollutants. rsc.org

The final stage of the photocatalytic mechanism involves redox reactions where the generated ROS and charge carriers directly attack and decompose organic pollutant molecules.

Oxidation : The potent hydroxyl radicals (•OH) and the surface-bound holes (h⁺) oxidize the organic contaminants. For instance, in the degradation of methylene blue (MB), the reactions can be represented as:

•OH + MB → MB• + H₂O mdpi.com

h⁺ + MB → MB⁺• (leading to degraded products) mdpi.com

Reduction : The electrons (e⁻) and superoxide radicals (O₂⁻) participate in reductive processes.

Through a series of these oxidative and reductive attacks, the complex organic molecules are broken down into simpler, less harmful substances, and can ultimately be mineralized into carbon dioxide (CO₂) and water (H₂O). mdpi.comnih.gov The strong photo-oxidative capability of ZnWO4 allows for the complete mineralization of some organic pollutants, breaking down aromatic rings into fragments. mdpi.com

Strategies for Enhancing Photocatalytic Efficiency of ZnWO4

Despite its potential, the efficiency of pure ZnWO4 is limited by its wide band gap and the rapid recombination of charge carriers. mdpi.comresearchgate.net Researchers have developed several strategies to overcome these drawbacks and enhance its photocatalytic performance.

The physical properties of the ZnWO4 catalyst, such as its shape (morphology) and crystal quality (crystallinity), have a significant influence on its photocatalytic activity. acs.org

Morphology : Different synthesis methods can produce ZnWO4 with various morphologies, including nanoparticles, nanorods, nanowires, and nanoplates. acs.orgacs.org Studies have shown that morphology plays a crucial role in performance. For example, ZnWO4 nanorods exhibit much higher photocatalytic activity for the degradation of Rhodamine B and gaseous formaldehyde compared to nanoparticles. acs.org This enhanced activity is attributed to the anisotropic structure of the nanorods, which may facilitate better charge transport and separation. acs.org Similarly, ZnWO4 nanorods were found to be more active than nanowires. researchgate.netacs.orgnih.gov Furthermore, specific crystal facets can exhibit superior photo-oxidative capabilities; ZnWO4 nanoplates with highly exposed {011} facets have demonstrated a strong ability to completely mineralize organic pollutants. mdpi.com

Crystallinity : High crystallinity is generally desirable for photocatalysis as it implies fewer defects within the crystal structure, which can act as recombination centers for electron-hole pairs. The crystallinity of ZnWO4 can be improved by increasing the hydrothermal synthesis temperature or calcination temperature and time. researchgate.netacs.orgresearchgate.net Catalysts with good crystallization and high surface area tend to show the highest photocatalytic activity. researchgate.netresearchgate.net

| Catalyst Morphology | Pollutant Degraded | Key Finding |

| Nanorods | Rhodamine B, Formaldehyde | Showed significantly higher photocatalytic activity compared to nanoparticles due to its anisotropic structure. acs.org |

| Nanorods vs. Nanowires | Rhodamine B | Nanorods exhibited better photocatalytic activity than nanowires. researchgate.netacs.orgnih.gov |

| Nanoplates | Methyl Orange | Displayed strong photo-oxidative capability for complete mineralization, attributed to highly exposed {011} facets. mdpi.com |

| Nanoparticles | Rhodamine B | Activity is influenced by synthesis temperature, with lower crystallinity prepared at lower temperatures showing good activity. nih.gov |

Introducing foreign elements (doping) into the ZnWO4 crystal lattice is an effective strategy for tuning its electronic and optical properties to improve photocatalytic efficiency. rsc.org

Doping with rare-earth ions such as Erbium (Er³⁺) and Lanthanum (La³⁺) has proven to be particularly effective. The introduction of dopant ions can create defects, such as oxygen vacancies, which can act as trapping sites for photogenerated electrons, thereby promoting the separation of charge carriers and inhibiting their recombination. rsc.orgjim.org.cnscispace.com